molecular formula C7H16N2O B12853870 (R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

(R)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B12853870
M. Wt: 144.21 g/mol
InChI Key: DEORKGOOAYZFNO-SSDOTTSWSA-N
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Description

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral compound that features both an amino group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an appropriate epoxide or halohydrin under basic conditions. One common method involves the use of ®-epichlorohydrin as a starting material, which reacts with pyrrolidine in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitriles, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of ®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.

    1-(Pyrrolidin-1-yl)propan-2-ol: Lacks the amino group, leading to different reactivity and applications.

    3-(Pyrrolidin-1-yl)propan-1-ol: Positional isomer with different chemical properties.

Uniqueness

®-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both an amino group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a versatile intermediate in various chemical reactions .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-1-amino-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2/t7-/m1/s1

InChI Key

DEORKGOOAYZFNO-SSDOTTSWSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H](CN)O

Canonical SMILES

C1CCN(C1)CC(CN)O

Origin of Product

United States

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